molecular formula C6H8OS B8607308 3-(Methoxymethyl)thiophene

3-(Methoxymethyl)thiophene

Cat. No.: B8607308
M. Wt: 128.19 g/mol
InChI Key: RCTIHQZIVLNKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxymethyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The molecular formula of this compound is C6H8OS, and it is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)thiophene typically involves the bromination of thiophene, followed by a rearrangement and methoxylation process . One common method includes:

    Bromination: Thiophene is treated with bromine to form 3-bromothiophene.

    Rearrangement: The brominated product undergoes a rearrangement reaction.

    Methoxylation: The rearranged product is then treated with methanol in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and methoxylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)thiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

3-(Methoxymethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)thiophene and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • 2-Methoxythiophene
  • 3-Methylthiophene
  • 3,4-Dimethoxythiophene

Comparison: 3-(Methoxymethyl)thiophene is unique due to its specific methoxymethyl substitution, which imparts distinct chemical and physical properties compared to other thiophene derivatives. This uniqueness makes it valuable in specific applications, such as organic electronics and pharmaceuticals .

Properties

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

3-(methoxymethyl)thiophene

InChI

InChI=1S/C6H8OS/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3

InChI Key

RCTIHQZIVLNKDZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CSC=C1

Origin of Product

United States

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